ETHYL 2-[3,5-DIMETHYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-1-YL]ACETATE
Overview
Description
Ethyl {3,5-dimethyl-4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is an organic compound with a complex structure that includes a pyrazole ring, a thienyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3,5-DIMETHYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the thienylcarbonyl group and the esterification process. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency. The use of automated systems for monitoring and controlling the reaction conditions is crucial to maintain consistency and quality. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3,5-dimethyl-4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {3,5-dimethyl-4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[3,5-DIMETHYL-4-(THIOPHENE-2-AMIDO)-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets. The thienylcarbonyl group and the pyrazole ring can interact with enzymes or receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,5-dimethyl-2-({[(2-thienylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate
- Ethyl 4,5-dimethyl-2-({[(3-pyridinylcarbonyl)amino]carbothioyl}amino)-3-thiophenecarboxylate
Uniqueness
Ethyl {3,5-dimethyl-4-[(2-thienylcarbonyl)amino]-1H-pyrazol-1-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[3,5-dimethyl-4-(thiophene-2-carbonylamino)pyrazol-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-20-12(18)8-17-10(3)13(9(2)16-17)15-14(19)11-6-5-7-21-11/h5-7H,4,8H2,1-3H3,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVLEJMRNDCYNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)C2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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